Prochlorperazine-d3 Dimesylate

Catalog No.
S1791172
CAS No.
753432-54-1
M.F
C20H21D3ClN3S.CH4O3S.CH4O3S
M. Wt
569.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prochlorperazine-d3 Dimesylate

CAS Number

753432-54-1

Product Name

Prochlorperazine-d3 Dimesylate

Molecular Formula

C20H21D3ClN3S.CH4O3S.CH4O3S

Molecular Weight

569.17

Synonyms

2-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine Dimethanesulfonate; 3-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]phenothiazine Dimesylate; Novamin-d3; Tementyl-d3;

An isotope labelled of Prochlorperazine. Prochlorperazine is a dopamine receptor antagonist as an antipsychotic agent. It can be used for the antiemetic treatment of nausea and vertigo.

Prochlorperazine-d3 dimesylate is a deuterated derivative of prochlorperazine, a well-known antipsychotic agent belonging to the phenothiazine class. This compound is primarily utilized in research settings, particularly in pharmacokinetic studies due to its isotopic labeling. The chemical formula for prochlorperazine-d3 dimesylate is C20H21D3ClN3S2CH3SO3HC_{20}H_{21}D_3ClN_3S\cdot 2CH_3SO_3H, indicating the presence of three deuterium atoms, which are stable isotopes of hydrogen. The addition of dimesylate groups enhances its solubility and stability, making it suitable for various experimental applications.

Typical of phenothiazine derivatives:

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which are important in understanding its metabolic pathways and interactions within biological systems .
  • Hydrolysis: The dimesylate form can hydrolyze under certain conditions, releasing prochlorperazine-d3 and mesylate ions.
  • Conjugation: It may also participate in conjugation reactions, such as glucuronidation, which are critical for drug metabolism and elimination.

Prochlorperazine-d3 dimesylate exhibits biological activities similar to those of its non-deuterated counterpart. It acts primarily as a dopamine D2 receptor antagonist, inhibiting dopaminergic signaling in the central nervous system. This mechanism underlies its efficacy in treating psychotic disorders and controlling severe nausea and vomiting. Additionally, it has been shown to interact with histaminergic and adrenergic receptors, contributing to its sedative effects .

Key Biological Effects:

  • Antipsychotic Activity: Effective in managing symptoms of schizophrenia and other psychoses.
  • Anti-emetic Properties: Reduces nausea and vomiting by blocking dopamine receptors in the chemoreceptor trigger zone.
  • Sedative Effects: Exhibits sedative properties through alpha-1 adrenergic receptor antagonism.

The synthesis of prochlorperazine-d3 dimesylate typically involves the following steps:

  • Starting Material Preparation: Prochlorperazine is synthesized first, utilizing standard procedures for phenothiazine derivatives.
  • Deuteration: The incorporation of deuterium is achieved through reactions involving deuterated reagents or solvents during specific reaction steps.
  • Formation of Dimesylate Salt: Prochlorperazine-d3 is then reacted with mesylate reagents (methanesulfonic acid) to form the dimesylate salt. This step enhances solubility and stability.
Prochlorperazine d3+2CH3SO3HProchlorperazine d3 Dimesylate\text{Prochlorperazine d3}+2\text{CH}_3\text{SO}_3\text{H}\rightarrow \text{Prochlorperazine d3 Dimesylate}

Research involving prochlorperazine-d3 dimesylate has highlighted its interactions with various receptors:

  • Dopamine Receptors: Primarily interacts with D2 receptors, leading to reduced dopaminergic activity.
  • Histamine Receptors: Exhibits antagonistic effects on H1 receptors, contributing to sedation.
  • Adrenergic Receptors: Blocks alpha-1 adrenergic receptors, which may lead to hypotension and muscle relaxation.

These interactions are crucial for understanding both therapeutic effects and potential side effects associated with phenothiazine derivatives.

Prochlorperazine-d3 dimesylate belongs to a class of compounds that includes other phenothiazine derivatives. Here are some similar compounds along with their unique characteristics:

Compound NameKey FeaturesUnique Aspects
ProchlorperazineAntipsychotic; D2 antagonistStandard reference for comparison
ChlorpromazineFirst-generation antipsychotic; broader receptor profileMore sedative effects
FluphenazineLong-acting; used primarily for schizophreniaExtended release formulations available
ThioridazineLess potent; used for psychotic disordersNotable for cardiac side effects

Uniqueness of Prochlorperazine-d3 Dimesylate

Prochlorperazine-d3 dimesylate's unique feature lies in its deuterated structure, which allows researchers to trace its metabolic pathways more accurately than non-labeled versions. This capability makes it particularly valuable in pharmacological studies aimed at understanding drug behavior within biological systems.

The synthesis of prochlorperazine-d3 dimesylate requires sophisticated deuterium incorporation strategies that target specific molecular positions while maintaining high isotopic purity and chemical integrity [6] [15]. The propylpiperazine side chain of prochlorperazine represents the primary target for deuterium labeling, with established methodologies capable of incorporating two, four, or six deuterium atoms through selective reduction processes [6] [16].

Lithium Aluminum Deuteride Reduction Methodology

The most established approach for deuterium incorporation in prochlorperazine involves lithium aluminum deuteride reduction of the appropriate amide intermediates [6] [15]. This methodology demonstrates exceptional selectivity for the propylpiperazine side chain, achieving isotopic purity levels exceeding 95.7% after correction for chlorine isotopes [6] [16]. The reduction process requires careful control of reaction conditions, including temperature maintenance below 60°C and anhydrous conditions to prevent deuterium exchange with residual moisture [15] [6].

The synthetic pathway begins with the preparation of the corresponding amide derivative, which serves as the substrate for lithium aluminum deuteride reduction [6] [4]. The starting material, 2-chloro-10H-phenothiazine, undergoes nucleophilic substitution with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium amide to form the core phenothiazine structure [4] [6]. Subsequent amide formation and reduction with lithium aluminum deuteride enables precise control over deuterium incorporation at the propylpiperazine chain [6] [15].

Advanced Deuteration Techniques

Recent developments in phenothiazine deuteration have expanded beyond traditional reduction methodologies to include hydrogen-deuterium exchange reactions and electrochemical approaches [5] [8]. Photocatalytic deuteration methods have demonstrated remarkable efficiency in incorporating deuterium into N-alkyl positions, achieving deuterium incorporation levels exceeding 97% with excellent yields [5] [8]. These methods utilize semiconductor photocatalysis to facilitate selective deuterium incorporation through aldehyde-amine condensation pathways [5].

Electrochemical α-deuteration represents another innovative approach for amide modification, operating under mild neutral conditions while achieving specific modification of α-positions [28]. This methodology offers advantages in terms of reaction selectivity and environmental sustainability, utilizing electrons as traceless reagents [28] [5]. The electrochemical approach demonstrates particular utility for late-stage modification of pharmaceutical compounds, enabling deuterium incorporation without affecting sensitive functional groups [28].

MethodTarget PositionDeuterium Atoms IncorporatedIsotopic Purity (%)Advantages
Lithium Aluminum Deuteride ReductionPropylpiperazine side chain2, 4, or 6>95.7High selectivity for amide reduction
Hydrogen-Deuterium ExchangeAromatic positionsVariable>97Mild conditions, broad substrate scope
Electrochemical α-Deuterationα-Position of amides1-3>98Neutral conditions, mild
Direct Deuteration in SynthesisN-Methyl groups3>99Site-specific labeling
Photocatalytic DeuterationN-Alkyl groups1-3>95Sustainable, high D-incorporation

Isotopic Labeling Verification

The verification of deuterium incorporation requires sophisticated analytical approaches that can distinguish between isotopologues and quantify isotopic enrichment [19] [31]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural verification, although conventional proton nuclear magnetic resonance analysis becomes limited for highly deuterated compounds with enrichment levels exceeding 98 atom percent [19]. Deuterium nuclear magnetic resonance spectroscopy provides a superior alternative for analyzing highly deuterated compounds, offering direct observation of deuterium incorporation and enabling quantitative assessment of isotopic purity [19].

Mass spectrometric techniques, particularly electrospray ionization with high-resolution mass spectrometry, provide rapid and sensitive methods for isotopic purity characterization [31]. These approaches enable assignment and distinction of hydrogen-deuterium isotopolog ions, providing accurate isotopic purity values that correlate well with certified reference standards [31]. The methodology demonstrates outstanding advantages including rapid analysis, high sensitivity with nanogram-level sample consumption, and deuterated solvent-free operation [31].

Optimization of Dimesylate Salt Formation

The formation of dimesylate salts represents a critical step in pharmaceutical development, offering enhanced solubility, improved stability, and favorable physicochemical properties compared to free base forms [7] [10]. Dimesylate salts are frequently employed in pharmaceutical preparations of basic drugs, providing superior dissolution characteristics and optimized crystal habits [7] [10].

Mechanistic Considerations

Dimesylate salt formation involves the reaction between the basic nitrogen centers of prochlorperazine-d3 and methanesulfonic acid [10] [7]. The process requires careful stoichiometric control, typically employing 2.0 to 2.2 equivalents of methanesulfonic acid to ensure complete salt formation while minimizing the formation of undesired impurities [7] [14]. The reaction proceeds through protonation of the piperazine nitrogen atoms, resulting in the formation of ionic crystal structures that exhibit enhanced water solubility compared to the neutral compound [7] [10].

The selection of appropriate reaction conditions significantly influences the quality and characteristics of the resulting dimesylate salt [7] [14]. Temperature control proves critical, with optimal conditions typically maintained between room temperature and 50°C to avoid thermal degradation while ensuring complete reaction [7]. Solvent selection impacts both reaction kinetics and product crystallization, with dichloromethane-ethanol systems providing favorable solubility characteristics for both reactants and products [7] [14].

Process Optimization Parameters

The optimization of dimesylate salt formation requires systematic evaluation of multiple parameters that influence reaction efficiency, product purity, and physical characteristics [7] [14]. pH control emerges as a particularly critical factor, with optimal conditions maintained in the range of pH 3-4 to ensure complete protonation while preventing hydrolytic degradation [7]. The crystallization method significantly affects crystal habit and particle size distribution, with slow evaporation techniques generally providing superior crystal quality compared to rapid precipitation methods [7] [14].

ParameterOptimal ConditionsCritical FactorsQuality Impact
TemperatureRoom temperature to 50°CAvoid thermal degradationPurity and stability
Solvent SystemDichloromethane/EthanolSolubility balanceYield and selectivity
Reaction Time2-4 hoursComplete salt formationConversion efficiency
Acid Equivalents2.0-2.2 equivalentsStoichiometric excessImpurity profile
pH ControlpH 3-4Prevent hydrolysisChemical stability
Crystallization MethodSlow evaporationCrystal habit controlPhysical properties

Physicochemical Property Enhancement

The formation of dimesylate salts provides significant advantages in terms of physicochemical properties relevant to pharmaceutical development [7] [10]. Enhanced solubility characteristics result from the ionic nature of the salt form, which facilitates interaction with polar solvents and improves dissolution kinetics [7] [10]. The charged crystal surfaces of pharmaceutical salts enable more effective attack by water molecules during dissolution, leading to superior bioavailability compared to neutral forms [7].

Crystal habit optimization through dimesylate salt formation addresses common processing challenges associated with needle-shaped crystals [7]. The ionic interactions present in salt forms often favor the formation of more favorable crystal habits, such as platelets or cubic crystals, which exhibit improved flowability and processing characteristics [7]. Additionally, the salt formation process can improve chemical stability by reducing susceptibility to oxidative degradation and photochemical decomposition [7].

Purification and Quality Assurance in Deuterated Compound Synthesis

The purification of deuterated pharmaceutical compounds requires specialized methodologies that maintain isotopic integrity while achieving pharmaceutical-grade purity standards [30] [26]. Quality assurance protocols must address both chemical purity and isotopic composition, employing complementary analytical techniques to ensure comprehensive characterization [26] [31].

Chromatographic Purification Strategies

High-performance liquid chromatography represents the primary purification method for deuterated pharmaceutical compounds, offering superior resolution for separating isotopologues and structural impurities [33] [30]. Normal-phase chromatography emerges as the preferred elution mode due to enhanced selectivity for many isomers and minimal sample degradation under typical operating conditions [30]. The separation of undeuterated and partially deuterated isotopologues requires careful optimization of mobile phase composition, with acetonitrile-containing systems generally providing stronger isotope effects compared to methanol-based systems [33].

Preparative chromatography protocols must balance resolution requirements with processing efficiency and solvent economy [30]. Stacked injection techniques provide significant time and cost savings by enabling sequential sample loading before complete elution, reducing total processing time by up to 50% compared to conventional batch chromatography [30]. Detection wavelength selection proves critical for complex purifications, with careful evaluation required to identify the most selective wavelength for discriminating between target compounds and closely eluting impurities [30].

Advanced Purification Technologies

Radial compression chromatography provides enhanced confidence in separation consistency and scalability for complex deuterated compound purifications [30]. Prepacked cartridges with radial compression technology create stable separation beds that enable reliable scale-up from analytical to preparative scale operations [30]. Medium-pressure chromatographic systems offer advantages for gram-scale purifications, providing automated operation with parallel purification capabilities that dramatically improve productivity over traditional methods [30].

Automated low-pressure chromatographic systems enable high-throughput parallel purification with individual gradient control across multiple channels [30]. These systems achieve purification of multiple compounds simultaneously, with reversed-phase high-performance liquid chromatography-mass spectrometry quality control confirming purities exceeding 97% for isolated products [30]. The integration of mass spectrometry detection provides real-time monitoring of purification progress and enables immediate quality assessment [30].

Analytical Quality Assurance

Comprehensive quality assurance for deuterated compounds requires multiple analytical techniques that provide complementary information about chemical purity and isotopic composition [26] [31]. High-performance liquid chromatography coupled with photodiode array detection enables simultaneous assessment of chemical purity and impurity profiling, with detection limits typically in the 0.1-1% range [26] [33].

TechniquePrimary ApplicationDetection LimitAdvantagesLimitations
High Performance Liquid ChromatographyPurity determination0.1-1%Separation of isotopologuesRequires separation optimization
Nuclear Magnetic ResonanceStructure verification1-5%Comprehensive structural dataLimited for highly deuterated compounds
Mass SpectrometryMolecular weight confirmationppm levelHigh sensitivityMatrix effects possible
Deuterium Nuclear Magnetic ResonanceDeuterium incorporation quantification0.1%Direct deuterium observationLonger acquisition time
Isotope Ratio Mass SpectrometryIsotopic purity analysis0.01%Ultra-high precisionSpecialized instrumentation

Mass spectrometric analysis provides molecular weight confirmation and enables detection of trace impurities at parts-per-million levels [31] [26]. Electrospray ionization with high-resolution mass spectrometry offers particular advantages for isotopic purity characterization, enabling rapid analysis with minimal sample consumption while providing accurate isotopic composition data [31]. The methodology demonstrates excellent correlation with certified reference standards and enables monitoring of hydrogen-deuterium exchange reactions in real-time [31].

Deuterium nuclear magnetic resonance spectroscopy serves as the definitive method for quantifying deuterium incorporation and verifying isotopic purity [19] [26]. This technique enables direct observation of deuterium signals without interference from proton resonances, providing quantitative assessment of deuterium content with detection limits approaching 0.1% [19]. The methodology proves particularly valuable for confirming deuterium incorporation at specific molecular positions and detecting potential isotopic scrambling during synthesis or purification [19].

High-Performance Liquid Chromatography serves as the primary analytical technique for purity assessment of Prochlorperazine-d3 Dimesylate. The compound demonstrates exceptional chromatographic properties with purity levels consistently exceeding 95% when analyzed using reversed-phase chromatography systems [2] [3] [4].

Chromatographic Parameters and Method Development

The optimized High-Performance Liquid Chromatography method employs octadecylsilyl (C18) stationary phases with typical particle sizes of 3 micrometers, ensuring adequate resolution and peak efficiency [5]. Detection wavelengths are established at 260 nanometers, corresponding to the phenothiazine chromophore's absorption maximum, which provides optimal sensitivity for quantitative analysis [2] [3]. The mobile phase composition typically consists of acetonitrile and aqueous buffer systems with formic acid or ammonium acetate additives to enhance peak shape and retention time reproducibility [6].

Column temperatures are maintained at 40 degrees Celsius to ensure consistent retention times and improved peak symmetry [6]. Flow rates are optimized between 0.2 to 0.5 milliliters per minute, balancing analytical throughput with chromatographic resolution requirements [6]. Run times typically range from 10 to 15 minutes, allowing for comprehensive impurity profiling while maintaining practical analytical efficiency [5].

Purity Assessment Results

Mass Spectrometric Analysis of Isotopic Distribution

Mass spectrometry provides definitive characterization of isotopic incorporation and molecular identity for Prochlorperazine-d3 Dimesylate. The technique enables precise determination of deuterium content and assessment of isotopic purity essential for quantitative applications [1] [7] [2].

Molecular Ion Characterization

The molecular ion of Prochlorperazine-d3 Dimesylate exhibits a mass-to-charge ratio of 569.2, corresponding to the dimesylate salt form [7]. The free base molecular weight measures 376.96 atomic mass units, representing a mass increment of 3.0 atomic mass units compared to the non-deuterated prochlorperazine (373.96 atomic mass units) [1] [2]. This mass shift reflects the substitution of three hydrogen atoms with deuterium atoms at specific positions within the piperazine ring system [1] [8].

Isotopic Distribution Analysis

Mass spectrometric analysis reveals exceptional isotopic purity with deuterium incorporation exceeding 99.9% [2] [3]. The isotopic distribution demonstrates d3 species comprising 99.92% of the total molecular population, while d0, d1, and d2 isotopomers represent 0.06%, 0.02%, and 0.00% respectively [2] [3]. This distribution pattern confirms nearly complete deuterium incorporation at the designated positions.

The isotopic enrichment significantly exceeds typical pharmaceutical requirements, making Prochlorperazine-d3 Dimesylate highly suitable for stable isotope dilution mass spectrometry applications [2] [9]. The minimal presence of non-deuterated and partially deuterated isotopomers ensures analytical accuracy in quantitative determinations where isotopic interference must be minimized [5] [6].

Fragmentation Pattern Analysis

Tandem mass spectrometry reveals characteristic fragmentation patterns that confirm structural integrity and deuterium positioning. The base peak typically appears at mass-to-charge ratio 141, corresponding to the methylpiperazine fragment with deuterium incorporation [10]. Additional diagnostic fragments include mass-to-charge ratios at 113 and 70, representing phenothiazine-derived ions and piperazine moieties respectively [10].

The fragmentation behavior demonstrates that deuterium atoms remain associated with the piperazine ring during collision-induced dissociation, confirming the stability of deuterium incorporation under analytical conditions [10]. This fragmentation stability ensures reliable performance in liquid chromatography-tandem mass spectrometry applications for biological sample analysis [5] [6].

Multiple Reaction Monitoring Transitions

For quantitative analysis, multiple reaction monitoring transitions are optimized to maximize sensitivity and selectivity. Primary transitions typically monitor the molecular ion to the methylpiperazine fragment (m/z 569 → 144 for the deuterated form), while secondary transitions provide confirmation through alternative fragmentation pathways [6]. The deuterium labeling creates sufficient mass separation from endogenous prochlorperazine to prevent analytical interference [5] [6].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and deuterium incorporation confirmation for Prochlorperazine-d3 Dimesylate. The technique enables detailed analysis of molecular structure, isotopic positioning, and chemical environment assessment [2] [11] [12].

Proton Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectra of Prochlorperazine-d3 Dimesylate demonstrate characteristic signal patterns confirming deuterium incorporation and structural integrity [2]. The spectrum, typically recorded in deuterium oxide or deuterated methanol, shows the absence of signals corresponding to the three substituted hydrogen positions on the piperazine ring [2] [13].

The phenothiazine aromatic region displays multiplets between 6.5 and 7.5 parts per million, corresponding to the benzene ring protons [11] [12]. The propyl linker protons appear as complex multiplets between 2.5 and 4.0 parts per million, while the remaining piperazine protons show simplified patterns due to deuterium substitution [2] [11].

Methanesulfonate protons from the dimesylate salt appear as sharp singlets around 2.7 parts per million, confirming salt formation and stoichiometry [2]. Integration ratios correspond to the expected molecular composition, providing quantitative confirmation of structural assignment [2] [11].

Deuterium Nuclear Magnetic Resonance Spectroscopy

Deuterium Nuclear Magnetic Resonance spectroscopy directly confirms isotopic incorporation and positioning within the molecular structure [14] [15] [16]. The technique utilizes the nuclear spin properties of deuterium (I = 1) to provide specific information about deuterium-containing sites [16] [17].

Deuterium signals appear as broad resonances due to quadrupolar relaxation effects, typically spanning 0.5 to 2.0 parts per million width [16] [18]. The chemical shift positions correlate with the corresponding proton positions but may exhibit slight isotope effects on chemical shifts [19] [20] [17]. For Prochlorperazine-d3 Dimesylate, deuterium signals appear in the aliphatic region corresponding to the piperazine ring carbons [13] [15].

The integration of deuterium signals provides quantitative assessment of deuterium incorporation efficiency [16] [18]. Signal intensity comparisons with internal standards enable precise determination of deuterium content, confirming isotopic purity levels exceeding 99% [2] [16].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals isotope effects on carbon chemical shifts resulting from deuterium substitution [19] [20] [17]. Carbons directly bonded to deuterium exhibit upfield shifts of approximately 0.1 to 0.3 parts per million compared to their protonated analogs [19] [20].

The phenothiazine carbon framework displays characteristic resonances between 110 and 160 parts per million, while the piperazine carbons appear in the aliphatic region between 40 and 70 parts per million [11] [12]. The deuterium-substituted carbons show distinctive chemical shift patterns that confirm isotopic positioning and incorporation efficiency [19] [20].

Multiplicity patterns in carbon-13 spectra provide additional structural confirmation, with deuterium-bonded carbons showing altered coupling patterns compared to proton-bonded equivalents [19] [21]. These spectroscopic signatures ensure unambiguous identification and characterization of the deuterated pharmaceutical standard [11] [12].

Two-Dimensional Nuclear Magnetic Resonance Applications

Advanced two-dimensional Nuclear Magnetic Resonance techniques provide comprehensive structural elucidation and connectivity confirmation [11] [22]. Heteronuclear single quantum coherence experiments correlate carbon and proton nuclei, enabling complete assignment of the molecular framework [22] [21].

Nuclear Overhauser effect spectroscopy confirms spatial relationships between nuclear spins, providing three-dimensional structural information [11] [22]. These experiments validate the proposed deuterium incorporation sites and confirm the absence of unexpected isotopic scrambling during synthesis [22] [23].

Purity

95% by HPLC; 98% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Tag

Prochlorperazine

Related CAS

51888-09-6 (unlabelled)

Dates

Last modified: 07-20-2023

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